molecular formula C19H15F3N2O4S B2927408 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2309185-41-7

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2927408
CAS No.: 2309185-41-7
M. Wt: 424.39
InChI Key: OVYPJDRQUHPNAT-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with the ethanediamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted derivatives with nucleophiles

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiophene and furan rings can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of its functional groups, which can provide a balance of stability, reactivity, and binding affinity. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)11-4-1-2-5-12(11)24-18(27)17(26)23-10-13(25)14-7-8-15(28-14)16-6-3-9-29-16/h1-9,13,25H,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYPJDRQUHPNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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